molecular formula C21H12O B14417374 9H-Indeno(2,1-C)phenanthren-9-one CAS No. 86853-93-2

9H-Indeno(2,1-C)phenanthren-9-one

Cat. No.: B14417374
CAS No.: 86853-93-2
M. Wt: 280.3 g/mol
InChI Key: OKJXRNUIKNCGMZ-UHFFFAOYSA-N
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Description

9H-Indeno(2,1-C)phenanthren-9-one: is a polycyclic aromatic ketone with the molecular formula C21H12O . This compound is known for its unique structure, which combines the indene and phenanthrene moieties, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Indeno(2,1-C)phenanthren-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Friedel-Crafts acylation of phenanthrene with indanone derivatives, followed by cyclization . The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

9H-Indeno(2,1-C)phenanthren-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include substituted derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9H-Indeno(2,1-C)phenanthren-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Indeno(2,1-C)phenanthren-9-one involves its interaction with various molecular targets. In biological systems, it may interact with DNA and proteins, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could intercalate into DNA or inhibit specific enzymes .

Properties

IUPAC Name

pentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O/c22-21-17-8-4-3-7-16(17)20-18(21)12-11-14-10-9-13-5-1-2-6-15(13)19(14)20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJXRNUIKNCGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235868
Record name 9H-Indeno(2,1-c)phenanthren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86853-93-2
Record name 9H-Indeno(2,1-C)phenanthren-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086853932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Indeno(2,1-c)phenanthren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-INDENO(2,1-C)PHENANTHREN-9-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE74J3I28V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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